6-Chloro-5-methylpyrimidin-4-amine

Descripción general

Descripción

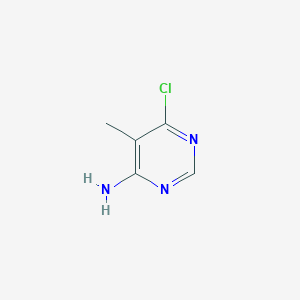

6-Chloro-5-methylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 5th position, and an amino group at the 4th position of the pyrimidine ring. It is commonly used in various scientific research fields due to its unique chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylpyrimidin-4-amine typically involves the chlorination of 5-methylpyrimidin-4-amine. One common method includes the reaction of 5-methylpyrimidin-4-amine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

5-Methylpyrimidin-4-amine+POCl3→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group at the 5th position can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group at the 4th position can be reduced to form corresponding amines or amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products Formed

Nucleophilic Substitution: Formation of 6-substituted derivatives such as 6-amino-5-methylpyrimidin-4-amine.

Oxidation: Formation of 5-formylpyrimidin-4-amine or 5-carboxypyrimidin-4-amine.

Reduction: Formation of 4,5-diaminopyrimidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 6-Chloro-5-methylpyrimidin-4-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. Studies have demonstrated its potential as a lead compound for developing new antimicrobial agents.

Anticancer Research

The compound is also being investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in leukemia and breast cancer models. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Agrochemical Applications

Herbicide Development

this compound has been explored as a precursor for developing herbicides. Its structure allows for modifications that can enhance herbicidal activity against a range of weeds. Preliminary studies suggest that derivatives of this compound could provide effective weed control while minimizing environmental impact.

Analytical Chemistry Applications

Chromatographic Techniques

This compound is utilized in high-performance liquid chromatography (HPLC) methods for the analysis and separation of pyrimidine derivatives. A study demonstrated the effective separation of this compound using a Newcrom R1 HPLC column under optimized conditions, showcasing its utility in pharmacokinetic studies and impurity profiling .

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Research | Induces apoptosis in cancer cell lines |

| Herbicide Development | Potential precursor for new herbicides |

| Analytical Chemistry | Utilized in HPLC for separation and analysis |

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: HPLC Method Development

A method was developed using HPLC to isolate and quantify this compound from complex mixtures. The method demonstrated high sensitivity and specificity, allowing for the detection of trace amounts in biological samples. This technique is crucial for pharmacokinetic studies assessing the compound's absorption and metabolism .

Mecanismo De Acción

The mechanism of action of 6-Chloro-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-chloro-6-methylpyrimidine: Similar structure with the amino group at the 2nd position instead of the 4th position.

6-Chloro-2-methylpyrimidin-4-amine: Similar structure with the methyl group at the 2nd position instead of the 5th position.

Uniqueness

6-Chloro-5-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 6th position and the methyl group at the 5th position allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Actividad Biológica

6-Chloro-5-methylpyrimidin-4-amine, a pyrimidine derivative, has garnered attention for its potential biological activities. This compound exhibits unique properties due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and applications in research and medicine.

Target of Action

The primary biological activity of this compound is associated with its anti-inflammatory properties. Pyrimidine derivatives generally inhibit the expression and activities of inflammatory mediators, suggesting that this compound may similarly influence inflammatory pathways.

Biochemical Pathways

The compound is hypothesized to interact with various enzymes and proteins involved in nucleotide synthesis and metabolism. Its structural characteristics enable it to bind with biomolecules, potentially altering gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound may exert its effects through enzyme inhibition or activation. This interaction can lead to significant changes in cellular signaling pathways, impacting overall cell function.

Anti-inflammatory Effects

Research indicates that this compound may reduce inflammation and related symptoms. Its ability to modulate inflammatory responses could make it a candidate for developing therapeutic agents aimed at treating inflammatory diseases.

Antimicrobial and Antiviral Properties

Studies have shown that similar pyrimidine derivatives exhibit antimicrobial and antiviral activities. While specific data on this compound's efficacy against pathogens is limited, its structural analogs suggest potential in these areas.

In Vitro Studies

In vitro studies have demonstrated that pyrimidine derivatives can inhibit the growth of various bacterial strains. Although specific studies on this compound are scarce, the general trend observed in similar compounds indicates a promising avenue for further research in antimicrobial applications.

Animal Models

Currently, there is insufficient data regarding dosage effects in animal models for this specific compound. However, the exploration of dosage-response relationships in related pyrimidine derivatives has shown varied biological responses, warranting further investigation into this compound's pharmacodynamics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 2-Amino-4-chloro-6-methylpyrimidine | Chlorine at position 2; amino group at position 4 | Antimicrobial properties |

| 6-Chloro-2-methylpyrimidin-4-amine | Chlorine at position 6; methyl at position 2 | Antiviral activity |

| 4-Aminoquinoline-pyrimidine hybrids | Contains both quinoline and pyrimidine moieties | Antimalarial properties |

This table illustrates how structural variations among pyrimidine derivatives can lead to differing biological activities. The unique substitution pattern of this compound may influence its reactivity and interactions with molecular targets compared to other compounds.

Propiedades

IUPAC Name |

6-chloro-5-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIGQYDCSFFHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620319 | |

| Record name | 6-Chloro-5-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14394-56-0 | |

| Record name | 6-Chloro-5-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.